Allosteric HIV-1 Integrase Inhibition: LEDGIN Scaffold Versus Active-Site Strand Transfer Inhibitors
2-(Quinolin-3-yl)acetic acid derivatives, of which 2-(1,4-dihydro-4-oxoquinolin-3-yl)acetic acid is the unsubstituted core scaffold, represent the first class of genuine allosteric HIV-1 integrase inhibitors (LEDGINs/ALLINIs). In contrast to active-site strand transfer inhibitors (e.g., raltegravir, dolutegravir) that bind the catalytic DDE motif, LEDGINs engage the integrase catalytic core domain dimerization interface at the LEDGF/p75 binding pocket. The representative LEDGIN compound CX14442 (a 2-(quinolin-3-yl)acetic acid derivative) inhibited HIV-1 integrase-catalyzed strand transfer with a mean IC₅₀ of 573 nM and blocked HIV-1 replication in cell culture at low micromolar concentrations [1]. Critically, LEDGINs lack cross-resistance with clinical integrase strand transfer inhibitors, demonstrating that this scaffold addresses a non-overlapping pharmacologic vulnerability [2].
| Evidence Dimension | Mechanism of HIV-1 integrase inhibition |
|---|---|
| Target Compound Data | Allosteric inhibition at LEDGF/p75 binding pocket; LEDGIN CX14442 IC₅₀ = 573 nM (strand transfer assay); EC₅₀ values for HIV-1 replication in the submicromolar to low micromolar range |
| Comparator Or Baseline | Raltegravir (active-site strand transfer inhibitor): IC₅₀ ≈ 2–10 nM (strand transfer); Dolutegravir: IC₅₀ ≈ 2.7 nM (strand transfer); both act via catalytic site metal chelation |
| Quantified Difference | LEDGINs are 20–200-fold less potent in isolated strand transfer assays but operate through a mechanistically distinct, non-cross-resistant allosteric mode; LEDGINs retain full activity against raltegravir/dolutegravir-resistant HIV-1 mutants |
| Conditions | In vitro strand transfer assay with recombinant HIV-1 integrase; cell-based HIV-1 replication assays in MT-4 or PBMC cells |
Why This Matters
The allosteric mechanism of 2-(quinolin-3-yl)acetic acid derivatives uniquely enables antiviral activity against drug-resistant HIV-1 strains that have evolved resistance to active-site strand transfer inhibitors, making this scaffold essential for next-generation antiretroviral development.
- [1] Tsiang M, Jones GS, Niedziela-Majka A, Kan E, Lansdon EB, Huang W, Hung M, Samuel D, Novikov N, Xu Y, Mitchell M, Guo H, Babaoglu K, Liu X, Geleziunas R, Sakowicz R. Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization. Antimicrobial Agents and Chemotherapy, 2012, 56(8), 4365–4374. View Source
- [2] Christ F, Voet A, Marchand A, Nicolet S, Desimmie BA, Marchand D, Bardiot D, Van der Veken NJ, Van Remoortel B, Strelkov SV, De Maeyer M, Chaltin P, Debyser Z. Rational design of small-molecule inhibitors of the LEDGF/p75-integrase interaction and HIV replication. Nature Chemical Biology, 2010, 6, 442–448. View Source
